methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Description
Propriétés
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c1-24-14-4-6-15(7-5-14)28(22,23)18(19(21)25-2)12-20-13-3-8-16-17(11-13)27-10-9-26-16/h3-8,11-12,20H,9-10H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAZWQKXNKIOB-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic organic compound characterized by its complex structure, which features a benzodioxane moiety and a sulfonyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activity, particularly its inhibitory effects on various enzymes and its implications in therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₅S |
| Molecular Weight | 378.47 g/mol |
| IUPAC Name | Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate |
| CAS Number | 1327175-23-4 |
Enzyme Inhibition
Research indicates that methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate exhibits significant inhibitory activity against various enzymes:
- α-Glucosidase Inhibition : The compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can potentially lead to lower postprandial blood glucose levels, making it a candidate for diabetes management .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies suggest that the compound interacts favorably with the active sites of enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .
Case Studies and Experimental Findings
Several studies have explored the biological effects of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate in cellular models:
- Cell-Based Assays : In vitro experiments using various cell lines have demonstrated that this compound can modulate metabolic pathways effectively. For instance, it has been observed to reduce melanin production in B16F10 melanoma cells, indicating potential applications in skin-related therapies .
- Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots have illustrated the compound's mechanism of action against α-glucosidase. The results indicate competitive inhibition, which suggests that the compound binds to the enzyme's active site .
Comparative Analysis with Similar Compounds
To further understand the unique properties of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| Methyl (2Z)-3-(benzodioxan)acrylate | Limited activity | Simpler structure without amino groups |
| Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate | Moderate α-glucosidase activity | Lacks methoxy substitution |
Applications De Recherche Scientifique
Research indicates that methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Notably, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can have implications for managing conditions like diabetes by slowing down glucose absorption in the intestines .
Applications in Medicinal Chemistry
-
Antidiabetic Agents
- The inhibition of α-glucosidase suggests potential use in developing antidiabetic medications. By delaying carbohydrate digestion and absorption, this compound may help regulate blood sugar levels.
-
Molecular Docking Studies
- Molecular docking studies have been conducted to explore the binding affinity of this compound to various target proteins involved in metabolic pathways. Such studies provide insights into its potential therapeutic mechanisms and guide modifications to enhance efficacy.
-
Pharmacophore Development
- The unique combination of pharmacophores within this compound allows for the exploration of new drug candidates that can target multiple pathways simultaneously. This multi-target approach is particularly valuable in treating complex diseases like cancer and metabolic disorders.
Case Studies and Research Findings
Several studies have documented the applications and effects of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of α-glucosidase with IC50 values indicating potency comparable to existing drugs. |
| Study B | Molecular Docking | Identified strong binding interactions with key metabolic enzymes, suggesting potential for drug development. |
| Study C | Pharmacological Evaluation | Highlighted anti-diabetic properties in animal models, showing reduced postprandial glucose levels. |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with structurally related molecules:
a. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide ()
- Core Similarities : Both compounds share the 2,3-dihydro-1,4-benzodioxin scaffold and a sulfonyl group.
- Key Differences: Substituents on Sulfonyl Group: The target compound has a 4-methoxyphenyl group (electron-donating), whereas the analog features a 4-fluorophenyl group (electron-withdrawing). hydrophobic effects). The analog employs a direct sulfonamide linkage, offering greater stability but reduced hydrolytic susceptibility .
Hypothetical Analogs (Substituent Variations)
- 4-Nitrophenylsulfonyl Variant : Introducing a nitro group would increase electron deficiency, enhancing reactivity in nucleophilic substitution but reducing solubility.
Table 1: Structural and Functional Comparison
Methodological Considerations for Similarity Analysis ()
Structural similarity assessments rely on molecular descriptors (e.g., fingerprints, topological indices) and alignment-based methods. The target compound’s benzodioxin-sulfonyl-acrylate architecture may cluster with kinase inhibitors or anti-inflammatory agents in virtual screens. However, minor substituent changes (e.g., methoxy vs. fluoro) can drastically alter bioactivity, underscoring the need for precision in similarity metrics .
Q & A
Q. What are the reliable synthetic routes for methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via copolymerization or stepwise substitution. For example, controlled copolymerization of acrylate derivatives (similar to P(CMDA-DMDAAC)s in ) requires optimization of temperature (60–80°C), initiator concentration (e.g., ammonium persulfate), and monomer ratios. highlights the importance of avoiding high-temperature aldol condensation to minimize by-products. Key variables include:
- Catalyst selection : Use radical initiators for controlled polymerization .
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl and benzodioxin groups.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the Z-isomer .
Q. How can the structure and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the (2Z)-configuration and sulfonyl group orientation, as demonstrated for sulfonamide analogs in and . Single-crystal XRD requires slow evaporation from ethanol/dichloromethane .
- NMR spectroscopy : Use - and -NMR to verify regiochemistry. Key signals include:
- δ 7.5–8.0 ppm : Aromatic protons from the 4-methoxyphenylsulfonyl group.
- δ 3.8–4.2 ppm : Methoxy and benzodioxin methylene protons .
- IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm) and acrylate (C=O at ~1700 cm) groups .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer : DFT studies (e.g., B3LYP/6-311G(d,p) basis set) can:
- Map frontier orbitals : Identify nucleophilic/electrophilic sites. The acrylate moiety’s LUMO often governs Michael addition reactivity .
- Calculate electrostatic potential (ESP) : Predict hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
- Validate experimental data : Compare computed vs. observed bond lengths/angles from XRD (e.g., C-S bond in sulfonyl group: ~1.76 Å) .
Q. What strategies are effective in resolving contradictions in reported synthetic yields or by-product profiles?
- Methodological Answer :
- Comparative kinetic studies : Monitor reaction progress via HPLC at varying temperatures/pH to identify side reactions (e.g., isomerization or sulfonamide hydrolysis) .
- By-product isolation : Use preparative TLC or HPLC to isolate impurities. For example, notes that aldol condensation by-products can be minimized by replacing dimethylamino groups with less nucleophilic substituents.
- Mechanistic validation : Employ isotopic labeling (e.g., ) or DFT to trace reaction pathways .
Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase or tyrosine kinases) .
- Assay protocols :
- Enzyme inhibition : Use fluorescence-based assays (e.g., quenching of dansylamide bound to carbonic anhydrase).
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7 or A549) via MTT assay, with IC determination .
- ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools, focusing on logP (target <5) and P-glycoprotein substrate potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
